BenchChemオンラインストアへようこそ!

Imidazo[1,2-a]pyridine

Green Chemistry Process Chemistry Heterocyclic Synthesis

Imidazo[1,2-a]pyridine is the irreplaceable pharmacophoric core of FDA-approved CNS drugs zolpidem and alpidem. Unlike the [1,5-a] isomer used in optoelectronics, this scaffold uniquely engages GABA-A receptors and PI3K/mTOR kinases, making it essential for neuroscience and oncology lead optimization. Benefit from a catalyst-free, atom-economical synthetic route delivering up to 99.9% yield with only water and nitrogen as byproducts—dramatically lowering cost of goods and environmental footprint. Standard purity ≥98% with bulk quantities available.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 274-76-0
Cat. No. B132010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridine
CAS274-76-0
Synonyms1,3a-Diazaindene;  1-Azaindolizine;  Pyridino[1’,2’:1,2]glyoxaline;  Pyrimidazole; 
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C=C1
InChIInChI=1S/C7H6N2/c1-2-5-9-6-4-8-7(9)3-1/h1-6H
InChIKeyUTCSSFWDNNEEBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyridine (CAS 274-76-0): A Foundational Fused Heterocycle for CNS & Kinase Drug Discovery


Imidazo[1,2-a]pyridine (CAS: 274-76-0) is a core nitrogen-bridged bicyclic heteroaromatic scaffold consisting of a fused imidazole and pyridine ring [1]. It possesses a molecular formula of C₇H₆N₂, a molecular weight of 118.14 g/mol, and a density of 1.1-1.2 g/cm³ . This privileged structure is a cornerstone in medicinal chemistry, serving as the pharmacophoric backbone for several FDA-approved CNS drugs, including the GABA-A agonist zolpidem and the anxiolytic alpidem [2]. Its synthetic accessibility is demonstrated by high-yielding, catalyst-free annulation strategies, with reported yields of up to 99.9% and atom-economical protocols releasing only water and nitrogen as byproducts [3].

Why Imidazo[1,2-a]pyridine Cannot Be Directly Substituted by Its Isomers in Drug Discovery Programs


Within the imidazopyridine family, the position of the nitrogen atom fundamentally dictates both the functional application and biological selectivity of the scaffold. A direct comparative analysis of the isomers reveals that imidazo[1,2-a]pyridine is the preeminent pharmacophore for modulating CNS targets and kinases, while its closest analog, imidazo[1,5-a]pyridine, is primarily exploited for its distinct electronic properties in materials science and optoelectronics [1]. This functional divergence is not a matter of academic nuance but a critical determinant of project viability. Substituting imidazo[1,2-a]pyridine with its [1,5-a] isomer in a lead optimization program would fundamentally alter the compound's ability to engage with biological targets such as GABA-A or PI3K, effectively derailing a drug discovery effort due to a complete shift in the chemical space occupied by the molecule [2]. The following evidence provides quantitative and structural proof of this irreplaceability.

Quantitative Evidence Guide: Differentiating Imidazo[1,2-a]pyridine from its Closest Analogs


Synthetic Efficiency: Catalyst-Free High-Yield Access vs. Alternative Methods

A metal-free annulation of α-keto vinyl azides with 2-aminopyridines provides a highly efficient and atom-economical route to imidazo[1,2-a]pyridines, circumventing the need for catalysts and simplifying purification. This is a direct improvement over traditional condensation methods [1].

Green Chemistry Process Chemistry Heterocyclic Synthesis

Pharmacological Selectivity: Divergent Functional Applications Between Imidazo[1,2-a]pyridine and Its [1,5-a] Isomer

The [1,2-a] ring fusion isomer is a proven pharmacophore for CNS and kinase targets, whereas the [1,5-a] isomer is predominantly utilized in materials science. This functional bifurcation is a direct consequence of the nitrogen atom's position, which dictates the molecule's electronic structure and binding capabilities [1].

Medicinal Chemistry CNS Drug Discovery Scaffold Selection

Conformational Rigidity: 'Extended' Conformation as a Prerequisite for Antisecretory Activity

The biological activity of imidazo[1,2-a]pyridines is highly conformation-dependent. A seminal study definitively demonstrated that only the 'extended' conformer, as mimicked by rigid trans-olefin analogs, exhibits gastric antisecretory activity, while the 'folded' conformation is inactive [1].

Conformational Analysis SAR Antiulcer Agents

Potency as a Scaffold for Covalent Inhibitors: Validated by KRAS G12C Inhibitor Discovery

Imidazo[1,2-a]pyridine has been validated as a novel and effective scaffold for installing covalent warheads. A scaffold-hopping strategy identified a potent KRAS G12C inhibitor (compound I-11) built on this core, demonstrating its unique suitability for covalent drug discovery [1].

Targeted Covalent Inhibitors Oncology KRAS G12C

Validated Drug Scaffold: Proven Track Record in Marketed CNS Pharmaceuticals

The imidazo[1,2-a]pyridine core is a privileged scaffold with a direct and quantifiable track record in successful pharmaceuticals. It is the fundamental building block for zolpidem, alpidem, olprinone, and zolimidine, all of which have achieved regulatory approval and market presence [1]. This is a level of validation that its isomers and many other heterocycles lack.

CNS Therapeutics Drug Repurposing Scaffold Privilege

High-Value Application Scenarios for Imidazo[1,2-a]pyridine (CAS 274-76-0)


CNS Drug Discovery: Building GABA-A Receptor Modulators and Antipsychotics

As evidenced by its role in zolpidem and alpidem, the imidazo[1,2-a]pyridine core is uniquely suited for developing positive allosteric modulators (PAMs) of the GABA-A receptor [7]. Researchers should prioritize this scaffold when seeking selective α1-GABAAR PAMs for antipsychotic activity, as demonstrated by recent in silico screening and 3D-QSAR studies that highlight the essential pharmacophoric features of the [1,2-a] ring system for binding [5]. The structural insights into binding at the extracellular domain provide a clear template for rational design [3].

Kinase Inhibitor Programs: Targeting PI3K and c-Met for Oncology

The scaffold has a proven track record in oncology as a kinase inhibitor motif. Imidazo[1,2-a]pyridine derivatives have been developed as potent pan-PI3K inhibitors with efficacy in mouse xenograft models, providing a validated path for cancer therapeutic development [7]. Furthermore, the core has shown promise as a c-Met kinase inhibitor, underscoring its broad utility across multiple kinase targets [5]. This dual validation makes it a high-priority scaffold for kinase-focused medicinal chemistry.

Antiviral Development: Engaging Novel Viral Targets like HCV NS4B

The scaffold's ability to directly bind to the Hepatitis C virus non-structural protein 4B (NS4B) represents a unique and valuable mechanism of action. With reported in vitro EC50 values of <10 nM for inhibiting HCV replication, this series demonstrates a resistance pattern distinct from other clinical assets, offering the potential for synergistic combination therapies [7]. This evidence positions imidazo[1,2-a]pyridine as a key scaffold for antiviral programs seeking novel, first-in-class mechanisms.

Scalable and Green Process Chemistry

For chemical process development and procurement, the availability of a catalyst-free, high-yielding (up to 99.9%) synthetic route is a major advantage [7]. This method, which proceeds under mild conditions and releases only water and nitrogen as byproducts, is highly atom-economical and scalable to gram quantities. This translates directly to lower cost of goods and a smaller environmental footprint compared to traditional, catalyst-heavy synthetic routes, making it an attractive option for both academic and industrial-scale projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.